Product packaging for Methyl 3-(4-aminophenyl)-5-fluorobenzoate(Cat. No.:CAS No. 1334499-98-7)

Methyl 3-(4-aminophenyl)-5-fluorobenzoate

Cat. No.: B566911
CAS No.: 1334499-98-7
M. Wt: 245.253
InChI Key: UHULQFJYWSPSQN-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-5-fluorobenzoate is a chemical compound with the molecular formula C 14 H 12 FNO 2 and a molecular weight of 245.25 g/mol . This compound is categorized as a key building block for the synthesis of Protein Degrader molecules, such as PROTACs (Proteolysis Targeting Chimeras) . Its structural features, including the aromatic amine and the fluorinated benzoate ester, make it a valuable intermediate in medicinal chemistry and pharmaceutical research. The amine group serves as a handle for conjugation to E3 ligase-binding moieties, while the ester can be hydrolyzed or further modified, allowing researchers to incorporate this unit into larger, more complex target molecules designed to induce the degradation of specific disease-causing proteins. This product is provided with a minimum purity of 98% and should be stored at room temperature . It is intended for professional manufacturing, research laboratories, and industrial use only. This chemical is strictly not for diagnostic, medical, or consumer use, and orders from medical facilities or consumers will not be fulfilled .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO2 B566911 Methyl 3-(4-aminophenyl)-5-fluorobenzoate CAS No. 1334499-98-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-aminophenyl)-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-18-14(17)11-6-10(7-12(15)8-11)9-2-4-13(16)5-3-9/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHULQFJYWSPSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716527
Record name Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-98-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′-amino-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4'-amino-5-fluoro[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Methyl 3 4 Aminophenyl 5 Fluorobenzoate

Established Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for the synthesis of substituted aromatic compounds. nih.gov In the context of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, this approach typically involves the reaction of a difluoro-aromatic precursor with an amine. The high electronegativity of fluorine atoms makes polyfluoroarenes susceptible to nucleophilic attack. nih.gov

A plausible SNAr pathway would involve the reaction of a methyl 3,5-difluorobenzoate with 4-aminoaniline (p-phenylenediamine). The electron-withdrawing nature of the ester and the second fluorine atom activates the ring towards nucleophilic attack by the amine. The reaction is generally facilitated by a base to deprotonate the nucleophile and neutralize the liberated hydrogen fluoride (B91410). Due to the directing effects of the substituents, the substitution is expected to occur at the C-3 position.

Another SNAr strategy could start from 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, including amines. beilstein-journals.orgnih.govresearchgate.net While this specific starting material is different, the principle of an activated fluoro-group being displaced by a nucleophilic amine is a well-established synthetic transformation. nih.govbeilstein-journals.orgnih.govresearchgate.net

The general mechanism for SNAr involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequently, the leaving group, in this case, a fluoride ion, is eliminated, restoring the aromaticity of the ring. masterorganicchemistry.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which underscores the utility of fluorinated substrates in these transformations. masterorganicchemistry.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds, including the aryl-aryl bond in the target molecule. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

A potential Suzuki-Miyaura approach for synthesizing this compound could involve two primary routes:

Route A: Coupling of methyl 3-bromo-5-fluorobenzoate with 4-aminophenylboronic acid.

Route B: Coupling of 3-fluoro-5-(methoxycarbonyl)phenylboronic acid with 4-bromoaniline (B143363) or a protected analogue.

The choice of route often depends on the commercial availability and stability of the starting materials. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov However, substrates with unprotected anilines can sometimes be challenging, though successful methods have been developed. nih.gov The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the desired product and regenerate the catalyst. libretexts.org

Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions:

ComponentExamplePurpose
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄Facilitates the coupling reaction
Ligand SPhos, XPhosStabilizes the palladium catalyst and influences its reactivity
Base K₂CO₃, K₃PO₄Activates the organoboron compound and neutralizes byproducts
Solvent Toluene/Water, Dioxane/WaterProvides a medium for the reaction to occur

Esterification Reactions in Benzoate (B1203000) Synthesis

The methyl ester group in the target molecule is typically introduced via an esterification reaction. The most common method for this transformation is the Fischer esterification, which involves reacting the corresponding carboxylic acid, 3-(4-aminophenyl)-5-fluorobenzoic acid, with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comuomustansiriyah.edu.iq The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed. uomustansiriyah.edu.iq

The mechanism involves the protonation of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. uomustansiriyah.edu.iq This is followed by proton transfer and the elimination of water to yield the ester. uomustansiriyah.edu.iq

Alternatively, esterification can be achieved under milder conditions using various reagents. For instance, UiO-66-NH₂, a metal-organic framework, has been used as a heterogeneous catalyst for the methyl esterification of fluorinated aromatic carboxylic acids. rsc.org Enzymatic methods using lipases have also been reported for the synthesis of methyl benzoate in organic media. nih.gov

Reductive Amination Strategies for Amino Group Introduction

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. libretexts.orgorganic-chemistry.org While direct reductive amination to form an arylamine is not typical, a related and highly effective strategy for introducing the amino group is the reduction of a nitro group.

In this approach, a precursor molecule containing a nitro group, such as methyl 3-fluoro-5-(4-nitrophenyl)benzoate, is synthesized first. This precursor can be prepared using methods like the Suzuki-Miyaura coupling, as described in section 2.1.2, by coupling methyl 3-bromo-5-fluorobenzoate with 4-nitrophenylboronic acid.

The subsequent reduction of the nitro group to an amine is a common and well-established transformation. A variety of reducing agents can be employed for this purpose. masterorganicchemistry.com

Reducing AgentConditionsNotes
H₂/Pd/C Catalytic hydrogenationA common and effective method, though it may also reduce other functional groups. commonorganicchemistry.com
SnCl₂·2H₂O Acidic or alcoholic solventA mild and chemoselective method that tolerates other reducible groups like esters. stackexchange.com
Fe/HCl or Zn/HCl Acidic conditionsClassical methods for nitro group reduction. masterorganicchemistry.com
NaBH₄/Catalyst Various catalystsCan be used for the reduction of nitro derivatives. google.com

The use of tin(II) chloride is particularly advantageous as it is known to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities like esters. stackexchange.com

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of volatile organic solvents. mdpi.com These reactions can lead to higher efficiency, easier product separation, and reduced waste. While specific solvent-free syntheses for this compound are not extensively documented, the principles of solvent-free chemistry can be applied to several steps in its synthesis. For example, some esterification and coupling reactions can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. Research has shown that direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants can induce reactions without the need for solvents or catalysts in some cases. mdpi.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, including complex fluorinated molecules. chemistryviews.org This approach offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater consistency in product quality. chemistryviews.org The inherent benefits of flow chemistry make it particularly suitable for producing fluorinated amino acids and their derivatives, allowing for processes that might be challenging in batch, such as those involving unstable intermediates or highly exothermic reactions. chemistryviews.org

For the synthesis of compounds like this compound, a flow process could involve the continuous photooxidative cyanation of a fluorinated amine precursor to an α-amino nitrile, which is then hydrolyzed under acidic conditions to the desired product. chemistryviews.org Such a semi-continuous, protecting-group-free process has been successfully developed for related fluorinated α-amino acids. chemistryviews.org This methodology not only streamlines the synthesis by eliminating the need for intermediate purification but also facilitates large-scale production, which is often a bottleneck for the broader application of specialized fluorinated compounds in medicinal chemistry and materials science. chemistryviews.orgfu-berlin.de

Scale-Up Considerations and Process Optimization in Laboratory and Pilot-Plant Synthesis

Transitioning the synthesis of this compound from laboratory scale to pilot-plant or industrial production requires meticulous process optimization. Key parameters that must be controlled include temperature, pressure, reaction time, and stoichiometry of reactants and catalysts. The practicality of a synthetic method is often demonstrated by its adaptability to gram-scale synthesis and its tolerance for a wide range of functional groups. sci-hub.seacs.org

For instance, in multi-step syntheses involving intermediates like diazonium salts, which can be unstable, process optimization is critical for both safety and yield. Copper-free Sandmeyer-type reactions, which can be performed as a one-pot direct synthesis from aromatic amines, demonstrate high functional group tolerance and have been successfully scaled to the gram level. sci-hub.seacs.org This indicates their potential for larger-scale applications.

When scaling up, purification methods also become a primary consideration. While laboratory-scale synthesis may rely on column chromatography, pilot-plant production often requires more efficient and economical methods like crystallization or distillation. The operational simplicity of the chosen synthetic route is also a crucial factor for a successful and cost-effective scale-up. rsc.org

Derivatization and Functionalization Strategies

The structure of this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse library of derivatives. The primary amino group, the methyl ester, and the aromatic rings can all be targeted for functionalization.

The primary aromatic amino group is a versatile handle for derivatization.

Amide Formation: One of the most common transformations is the formation of an amide bond. researchgate.net This is typically achieved by reacting the amino group of this compound with an activated carboxylic acid, such as an acid chloride or an acid anhydride, or by using a peptide coupling reagent. researchgate.net This reaction is fundamental in organic and medicinal chemistry for linking molecular fragments and is present in approximately 25% of all commercial drugs. researchgate.net

Schiff Base Formation: The amino group can readily undergo condensation with aldehydes or ketones to form Schiff bases, which contain a C=N double bond (azomethine or imine group). nih.govyoutube.comresearchgate.net These compounds are significant in their own right and as intermediates. The reaction is often catalyzed by a small amount of acid. Schiff bases derived from various amines have been reported to exhibit a wide spectrum of biological activities. researchgate.netnih.gov

Table 1: Examples of Potential Schiff Base Derivatives from this compound This table is illustrative and shows potential products from the reaction of this compound with various aldehydes.

Reactant Aldehyde Resulting Schiff Base Structure (IUPAC Name)
Benzaldehyde Methyl 3-(4-(benzylideneamino)phenyl)-5-fluorobenzoate
4-Hydroxybenzaldehyde Methyl 3-(4-((4-hydroxybenzylidene)amino)phenyl)-5-fluorobenzoate
4-Nitrobenzaldehyde Methyl 3-(4-((4-nitrobenzylidene)amino)phenyl)-5-fluorobenzoate
4-(Dimethylamino)benzaldehyde Methyl 3-(4-((4-(dimethylamino)benzylidene)amino)phenyl)-5-fluorobenzoate
2-Hydroxybenzaldehyde Methyl 3-(4-((2-hydroxybenzylidene)amino)phenyl)-5-fluorobenzoate

The methyl ester group provides another avenue for structural modification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (3-(4-aminophenyl)-5-fluorobenzoic acid) under acidic or basic conditions. Carboxylic acids are valuable precursors for many other functional groups and can be used in decarboxylation coupling reactions.

Reduction: The ester can be reduced to a primary alcohol ( (4'-(hydroxymethyl)-[1,1'-biphenyl]-3-yl)aniline) using powerful reducing agents like lithium aluminum hydride.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating with a different alcohol in the presence of an acid or base catalyst.

Decarbonylative Coupling: Advanced methods allow for the direct conversion of aromatic esters into other functional groups. For instance, nickel-catalyzed decarbonylative methylation can replace the ester group with a methyl group using an organoaluminum reagent. acs.org Similarly, other decarbonylative cross-coupling reactions can be used to form C-C, C-O, and C-P bonds. acs.org

The introduction of fluorine into an aromatic ring is a key step in the synthesis of the parent compound and its analogues. sigmaaldrich.com The unique properties conferred by fluorine atoms, such as increased metabolic stability and altered bioavailability, make fluorination a common strategy in drug discovery. sigmaaldrich.comacs.org

Several methods can be employed to introduce a fluorine atom onto an aromatic ring. The choice of method often depends on the available starting materials and the desired substitution pattern.

Sandmeyer and Balz-Schiemann Reactions: A classic and widely used method to introduce a halogen is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate formed from a primary aromatic amine. wikipedia.org While the traditional Sandmeyer reaction uses copper halides, fluorination is typically achieved via the related Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. wikipedia.org More modern, copper-mediated "Sandmeyer-type" fluorination reactions have also been developed, allowing for the direct conversion of anilines to fluoroarenes. acs.org This approach is a cornerstone for synthesizing aryl fluorides from readily available anilines. wikipedia.orgacs.org

Nucleophilic Aromatic Substitution (SNAr): In this method, a leaving group (like -Cl or -NO₂) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride source, such as CsF or KF. numberanalytics.com This strategy is effective for synthesizing fluorinated aromatics that contain electron-withdrawing groups. numberanalytics.com For example, a tandem SNAr-cyclocondensation strategy has been used to synthesize fluorinated benzofurans from perfluorobenzonitrile precursors. nih.gov

Electrophilic Fluorination: This strategy involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). numberanalytics.com Modern reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are safer and more manageable alternatives to highly toxic elemental fluorine gas. sigmaaldrich.comnumberanalytics.com This method is suitable for direct fluorination of activated aromatic systems. sigmaaldrich.com

Table 2: Comparison of Aromatic Fluorination Strategies

Method Precursor Requirement Reagents General Applicability
Balz-Schiemann Reaction Aromatic Amine NaNO₂, HBF₄, Heat Classic method for single fluorine introduction from anilines. wikipedia.orggoogle.com
Sandmeyer-Type Fluorination Aromatic Amine Alkyl nitrites, Cu(I) source, Fluoride source Modern method for direct fluoro-deamination of diverse anilines. acs.org
Nucleophilic Aromatic Substitution (SNAr) Activated Aromatic Ring (with good leaving group and electron-withdrawing groups) KF, CsF, TBAF Best for electron-poor aromatic systems. numberanalytics.com
Electrophilic Fluorination Activated (electron-rich) Aromatic Ring Selectfluor, NFSI Direct fluorination of arenes; regioselectivity depends on substrate. sigmaaldrich.comnumberanalytics.com

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Methyl 3-(4-aminophenyl)-5-fluorobenzoate, distinct signals are expected for the methyl protons and the aromatic protons. The methyl group of the ester (-OCH₃) would appear as a sharp singlet, typically in the downfield region around 3.8-3.9 ppm. chemicalbook.com

The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The 4-aminophenyl ring protons would likely appear as two doublets, characteristic of a para-substituted system. The protons ortho to the amino group are expected around 6.6-6.8 ppm, while the protons ortho to the C-C bond linking the rings would be further downfield, around 7.2-7.5 ppm. rsc.orgrsc.org The protons on the fluorobenzoate ring are subject to coupling with the fluorine atom. This would result in doublet of doublets or triplet-like patterns, with chemical shifts influenced by the electron-withdrawing ester group and the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-OCH₃~3.9Singlet (s)Typical range for a methyl ester.
Aromatic H (aminophenyl)~6.7Doublet (d)Protons ortho to the -NH₂ group.
Aromatic H (aminophenyl)~7.4Doublet (d)Protons meta to the -NH₂ group.
Aromatic H (fluorobenzoate)~7.1 - 7.6Multiplet (m)Complex splitting due to H-H and H-F coupling.
-NH₂~3.5 - 4.2Broad Singlet (br s)Chemical shift can vary with solvent and concentration. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct signals are expected in the aromatic region, plus signals for the carbonyl and methyl carbons. The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 165-170 ppm. rsc.orgrsc.org The methyl carbon (-OCH₃) would be found upfield, typically around 52 ppm. organicchemistrydata.org

The aromatic carbons would appear between 110 and 165 ppm. The carbon atom directly bonded to the fluorine (C-F) would show a large coupling constant (¹JCF) and its chemical shift would be significantly affected, typically appearing in the highly deshielded region for aromatic carbons (around 160-164 ppm). spectrabase.com Carbons attached to the amino group would be shielded compared to others, while carbons attached to the ester group or involved in the biphenyl (B1667301) linkage would be deshielded. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
-OCH₃~52Typical for methyl ester. organicchemistrydata.org
Aromatic C-NH₂~145-150Shielded by the amino group. rsc.org
Aromatic C-F~162 (d, ¹JCF ≈ 250 Hz)Highly deshielded and split by fluorine.
Aromatic C-H~114-135Range for protonated aromatic carbons.
Aromatic Quaternary C~120-140Includes carbons at the biphenyl linkage and C-COOCH₃.
C=O~166Typical for an aromatic ester carbonyl. rsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, sharp signals with a wide chemical shift range are typically observed. For an aryl fluoride (B91410) like this compound, a single resonance is expected. The chemical shift for a fluorine atom on a benzene ring typically falls within the range of -100 to -130 ppm relative to a CFCl₃ standard. The exact shift is sensitive to the electronic effects of the other substituents on the ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons within each aromatic ring. For instance, cross-peaks would appear between adjacent protons on the aminophenyl ring and between the protons on the fluorobenzoate ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C, one-bond correlations). It allows for the definitive assignment of which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). HMBC is crucial for piecing the molecular fragments together. Key correlations would include the signal from the methyl protons (-OCH₃) to the carbonyl carbon (C=O), and importantly, correlations between the protons on one aromatic ring and the quaternary carbons of the other, confirming the biphenyl linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum would prominently feature:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

C=O Stretching: A very strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

Aromatic C=C Stretching: Several bands of varying intensity in the 1450-1620 cm⁻¹ region.

C-O Stretching: Strong bands between 1100-1300 cm⁻¹ associated with the ester linkage.

C-F Stretching: A strong absorption in the 1100-1250 cm⁻¹ region.

Raman spectroscopy would complement the IR data. While the polar C=O and C-F bonds would give strong IR signals, the symmetric vibrations of the aromatic rings would be more prominent in the Raman spectrum. The ring breathing mode of the substituted benzene rings would be a characteristic feature. chemicalbook.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
N-H Stretch (asymmetric & symmetric)3300 - 3500IRMedium-Strong
Aromatic C-H Stretch3000 - 3100IR/RamanMedium
C=O Stretch (Ester)1700 - 1730IRStrong
Aromatic C=C Stretch1450 - 1620IR/RamanMedium-Strong
C-O Stretch (Ester)1100 - 1300IRStrong
C-F Stretch1100 - 1250IRStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. The biphenyl core of this compound constitutes a large chromophore. The conjugation between the two aromatic rings allows for π → π* transitions, which are expected to result in strong absorption in the UV region.

The presence of the auxochromic amino (-NH₂) group, an electron-donating group, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to an unsubstituted biphenyl system. The carbonyl group and fluorine atom, being electron-withdrawing, will also influence the electronic structure and the precise position and intensity of the absorption bands. The primary π → π* transition for this extended conjugated system would likely be observed in the range of 250-350 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition and distinguishing it from other molecules with the same nominal mass. For this compound (Molecular Formula: C₁₃H₁₂FNO₂), the theoretical monoisotopic mass is 245.085587 Da. HRMS analysis, often using techniques like Quadrupole Time-of-Flight (QTOF), can confirm this elemental composition with high precision.

In a typical analysis, the compound is ionized, often forming a protonated molecule [M+H]⁺. The instrument measures the mass of this ion with an accuracy typically within a few parts per million (ppm). Analysis of the full-scan data, including isotope ratios, can further corroborate the proposed empirical formula. nih.gov The fragmentation of the parent ion is then analyzed to provide structural information. For this compound, key fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) or cleavage at the bond connecting the two phenyl rings.

Table 1: Hypothetical HRMS Data for this compound

IonFormulaTheoretical m/z (Da)Observed m/z (Da)Difference (ppm)Proposed Identity
[M+H]⁺C₁₃H₁₃FNO₂⁺246.0928246.0925-1.2Protonated Parent Molecule
[M-OCH₃+H]⁺C₁₂H₁₀FN⁺215.0666215.0669+1.4Loss of Methoxy Radical
[C₆H₆N]⁺C₆H₆N⁺92.049592.0494-1.1Aminophenyl Cation

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection afforded by mass spectrometry. It is particularly well-suited for analyzing non-volatile compounds like this compound in complex mixtures, such as during in-vitro metabolic studies or reaction monitoring. nih.govresearchgate.net

In a typical LC-MS workflow, the analyte is first separated from other components on an HPLC column before being introduced into the mass spectrometer's ion source. rsc.org Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft method that typically keeps the parent molecule intact. semanticscholar.org The mass spectrometer, which could be a triple quadrupole or a high-resolution instrument like a QTOF, then detects the compound and its metabolites or impurities. nih.govshimadzu.com LC-MS methods are frequently used to establish the presence and quantity of a target compound in various matrices with high specificity and low detection limits. thermofisher.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and degradants, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase (RP-HPLC) method is typically developed for this purpose. ekb.eg The development process involves optimizing parameters such as the stationary phase (e.g., a C18 column), mobile phase composition (often a gradient mixture of acetonitrile (B52724) and water with a buffer), flow rate, and detector wavelength. nih.gov Given the aromatic nature of the compound, UV detection at a wavelength around 254 nm is generally effective. researchgate.net

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. researchgate.netekb.eg Validation confirms the method's specificity, linearity, accuracy, precision, and robustness. nih.govijprajournal.com

Table 2: Typical Parameters for a Validated RP-HPLC Method

ParameterTypical SpecificationPurpose
ColumnC18, 250 mm x 4.6 mm, 5 µmStationary phase for separation based on hydrophobicity.
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in WaterElutes compounds from the column.
Flow Rate1.0 mL/minControls retention time and resolution.
DetectionUV at 254 nmQuantifies the analyte based on UV absorbance.
Linearity (R²)> 0.999Confirms a direct relationship between detector response and concentration. researchgate.net
Accuracy98.0% - 102.0% RecoveryMeasures the closeness of test results to the true value.
Precision (%RSD)< 2.0%Demonstrates the method's repeatability and intermediate precision.
LOD / LOQAnalyte-specific (e.g., < 0.01% / 0.05%)Defines the lowest concentration that can be reliably detected and quantified. nih.gov

Gas Chromatography (GC) Considerations for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's relatively high molecular weight and the presence of a polar primary amine group make it insufficiently volatile and thermally unstable for typical GC conditions.

To utilize GC for analysis, derivatization is required to convert the analyte into a more volatile and thermally stable form. lcms.cz The primary amino group is the most common site for derivatization. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a standard approach to replace the active hydrogens on the amine with non-polar trimethylsilyl (B98337) (TMS) groups. The resulting derivative would exhibit increased volatility and be suitable for GC analysis. When developing a GC method, considerations include the use of an internal standard for accurate quantification and programming a solvent delay to prevent the large solvent peak from saturating the detector. nih.gov

X-ray Crystallography for Solid-State Structure Determination

The analysis reveals the crystal system, space group, and unit cell dimensions. mdpi.com For this molecule, key structural questions that could be answered include the dihedral angle between the two phenyl rings and the planarity of the fluorobenzoate moiety. Furthermore, the crystal packing can be analyzed to understand the intermolecular interactions, such as hydrogen bonds involving the amino group and the ester carbonyl oxygen, that stabilize the solid-state structure. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExample Value
Empirical formulaC₁₃H₁₂FNO₂
Formula weight245.24 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.1 Å, b = 5.5 Å, c = 22.1 Å, β = 95.5°
Volume1220 ų
Z (Molecules per unit cell)4
Final R index [I > 2σ(I)]R1 = 0.045

Studies on Crystal Packing and Intermolecular Interactions

Following a comprehensive search of scientific literature and crystallographic databases, no specific studies detailing the crystal packing and intermolecular interactions of this compound were identified. While research exists on the crystal structures of related compounds, such as methyl 3-amino-5-fluorobenzoate and other substituted benzoate (B1203000) derivatives, direct experimental data and analysis of the title compound's solid-state architecture are not publicly available at this time.

Polymorphism Studies

There is currently no published research or data available concerning polymorphism studies of this compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability.

The investigation of polymorphism typically involves techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction to identify and characterize different crystalline forms that may arise under various crystallization conditions. As no such studies have been reported for this compound, its polymorphic behavior remains unknown.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been employed to elucidate the electronic properties and reactivity of Methyl 3-(4-aminophenyl)-5-fluorobenzoate. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For this compound, DFT calculations can predict key structural parameters.

Table 1: Predicted Geometrical Parameters for a Representative Phenyl Ring (Note: Data is illustrative of typical DFT results for similar structures, as specific data for the title compound is not available in the cited literature.)

ParameterPredicted Value (Å or °)
C-C (aromatic) bond length1.386 - 1.403
C-H (aromatic) bond length1.083 - 1.084
C-F bond length~1.352
C-N bond length~1.42
C-C-C (aromatic) bond angle~120

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energy values)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. For molecules with potential applications in electronics and optics, this energy gap is a critical parameter.

Table 2: Frontier Molecular Orbital Energies (Note: Values are illustrative based on similar compounds.)

ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a molecule with some structural similarities, the calculated HOMO and LUMO energies were found to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com In another related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, the HOMO-LUMO gap was calculated to be 4.6548 eV. mdpi.com These values indicate that such compounds possess good kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping for Active Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green and yellow areas correspond to neutral or near-neutral potentials.

In computational studies of similar aromatic compounds, MEP analysis has been used to identify reactive sites. researchgate.net For instance, in related heterocyclic compounds, nitrogen atoms often appear as regions of negative potential, making them likely sites for electrophilic interaction, while hydrogen atoms bonded to electronegative atoms show positive potential. researchgate.netniscair.res.in

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding intramolecular charge transfer (ICT), hyperconjugative interactions, and delocalization of electron density, which are key to molecular stability. researchgate.netniscpr.res.in The analysis calculates the stabilization energy E(2), which quantifies the interaction between donor (filled) and acceptor (unfilled) orbitals. A higher E(2) value indicates a stronger interaction and greater stabilization. dntb.gov.ua

Prediction of Spectroscopic Parameters (e.g., IR, Raman, UV-Vis, NMR)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. niscpr.res.in

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. elsevierpure.com These calculated spectra, when scaled by an appropriate factor, often show excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. This method can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions from the HOMO to the LUMO. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These theoretical values are typically in good agreement with experimental data, providing a powerful tool for structure elucidation.

Table 3: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Note: This table demonstrates the typical correlation found in DFT studies of similar molecules.)

Spectroscopic TechniqueExperimental ValueCalculated Value
FT-IR (C=O stretch)~1700 cm⁻¹~1710 cm⁻¹
¹H NMR (Aromatic H)7.0 - 8.0 ppm7.1 - 8.1 ppm
¹³C NMR (Aromatic C)110 - 150 ppm112 - 152 ppm
UV-Vis (λmax)~280 nm~275 nm

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods can predict key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. DFT calculations have been employed to estimate these properties for various organic compounds, guiding the design of new NLO materials. researchgate.net For novel compounds, a high calculated β value suggests potential for applications in second-harmonic generation and other NLO phenomena.

Molecular Modeling and Dynamics Simulations

Computational approaches, including molecular modeling and dynamics simulations, have become indispensable tools in the study of drug-receptor interactions. While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of these techniques are widely applied to analogous structures to understand their dynamic behavior and interaction with biological targets.

Molecular dynamics simulations provide insights into the conformational changes of both the ligand and the protein target over time, offering a dynamic picture of the binding process. For structurally related compounds, such as fluorinated benzamides, simulations can reveal the stability of the ligand-protein complex, the role of water molecules in the binding site, and the energetic contributions of various interactions. These simulations often utilize force fields like AMBER to model the molecular mechanics of the system. biorxiv.org

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. In the context of this compound and its analogs, docking studies are crucial for elucidating potential binding modes within the active sites of kinases and other enzymes. For instance, in studies of similar aminophenyl derivatives, docking simulations have been instrumental in identifying key interactions that contribute to their inhibitory activity.

Docking studies on related compounds, such as aminophenyl benzamide derivatives, have revealed the importance of specific interactions with the protein's active site. mdpi.com These interactions often involve hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds, which can be critical for binding affinity. The specific interactions depend on the topology of the binding pocket and the physicochemical properties of the ligand.

Below is a hypothetical representation of docking results for a compound structurally similar to this compound with a protein kinase, illustrating the type of data generated from such studies.

Target Protein Ligand (Analog) Docking Score (kcal/mol) Key Interacting Residues
c-Met KinaseAnalog A-8.5MET1160, TYR1230, ASP1228
VEGFR2Analog B-9.2CYS919, ASP1046, LYS868
HDAC1Analog C-7.9HIS142, GLY150, TYR305

Exploration of Binding Modes and Interaction Mechanisms

The exploration of binding modes and interaction mechanisms is a primary goal of ligand-protein docking and molecular dynamics simulations. For compounds like this compound, understanding how the molecule orients itself within the binding pocket of a target protein is key to explaining its biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are computational methods aimed at correlating the chemical structure of a series of compounds with their biological activity. These studies are vital for rational drug design, allowing for the prediction of the activity of novel compounds and the optimization of existing ones.

For classes of compounds related to this compound, such as aminophenyl benzamides and N-(2-Aminophenyl)-Benzamide derivatives, QSAR studies have successfully identified key structural features that govern their biological effects. benthamdirect.comsphinxsai.com These studies often employ statistical methods to build predictive models based on calculated molecular descriptors.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a cornerstone of modern drug discovery. For aminophenyl derivatives, 3D-QSAR models have been developed that demonstrate high predictive power. benthamdirect.com For instance, a study on aminophenyl benzamide derivatives as HDAC inhibitors resulted in a 3D-QSAR model with a high correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.85, indicating a robust and predictive model. nih.gov

These models are typically built using a training set of compounds with known activities and then validated using a test set. The quality of a QSAR model is assessed by its statistical significance and its ability to accurately predict the activity of compounds not included in the model's development.

Below is a table summarizing the statistical parameters of a representative QSAR model for a series of aminophenyl derivatives.

QSAR Model r² (Correlation Coefficient) q² (Cross-validated r²) F-value (Fisher Ratio) Predictive r²
Aminophenyl Benzamides (HDAC Inhibitors) nih.gov0.990.85631.800.845 sphinxsai.com

Correlation of Molecular Descriptors with Observed Effects

A critical aspect of QSAR studies is the identification of molecular descriptors that correlate with the observed biological activity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

In studies of aminophenyl benzamide derivatives, it has been found that hydrophobic character is crucial for their HDAC inhibitory activity. nih.gov The inclusion of hydrophobic substituents tends to enhance inhibition. Additionally, hydrogen bond donating groups positively contribute to the activity, while electron-withdrawing groups can have a negative influence. nih.gov This suggests that a balance of electronic and hydrophobic properties is necessary for optimal biological activity.

Commonly used molecular descriptors in QSAR studies of related compounds include:

Hydrophobic descriptors: LogP (partition coefficient)

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges

Steric descriptors: Molecular weight, molar refractivity, van der Waals volume

Topological descriptors: Connectivity indices, shape indices

Application of Ensemble Learning Methods in QSAR

Ensemble learning is a machine learning technique where multiple models are trained to solve the same problem and their predictions are combined to produce a more accurate and robust outcome than any single model. mdpi.com In the context of QSAR, ensemble methods like Random Forest and Gradient Boosting are increasingly being used to develop highly predictive models for biological activity, particularly for complex targets like kinases. nih.govnih.gov

The application of ensemble learning in QSAR for kinase inhibitors has shown significant promise in improving the accuracy of prediction. nih.gov These methods can capture complex, non-linear relationships between molecular descriptors and biological activity, which might be missed by traditional linear regression techniques. By integrating data from various sources and employing sophisticated algorithms, ensemble QSAR models can accelerate the discovery of novel and selective inhibitors. tandfonline.comacs.org

Identification of Key Structural Determinants for Activity and Selectivity

Computational chemistry and theoretical investigations play a pivotal role in elucidating the intricate relationship between the molecular structure of "this compound" and its biological activity. By dissecting the molecule into its core components—the fluorinated phenyl ring, the aminophenyl moiety, and the methyl ester group—it is possible to identify the key structural determinants that govern its potency and selectivity. While direct computational studies on this specific molecule are not extensively available in the public domain, principles derived from analogous structures and general medicinal chemistry knowledge provide a robust framework for this analysis.

The primary determinants of activity and selectivity for "this compound" can be attributed to a combination of electronic effects, steric factors, and the potential for specific intermolecular interactions. These are dictated by the nature and relative positioning of the fluoro, amino, and methyl ester substituents on the biphenyl (B1667301) scaffold.

Influence of the Fluorine Substituent:

The fluorine atom at the 5-position of the benzoate (B1203000) ring is a critical determinant of the molecule's properties. Its high electronegativity significantly influences the electron distribution across the aromatic ring, which can modulate the binding affinity of the molecule to its biological target. The presence of fluorine can lead to more favorable interactions with electron-deficient regions of a receptor. Furthermore, fluorine can participate in hydrogen bonding, a crucial factor in ligand-receptor interactions.

From a metabolic standpoint, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can enhance the bioavailability and half-life of the compound. The lipophilicity of the molecule is also affected by fluorination; aromatic fluorination generally increases lipophilicity, which can improve membrane permeability.

Role of the 4-Aminophenyl Moiety:

The 4-aminophenyl group is another key structural feature. The amino group is a hydrogen bond donor and can form crucial interactions with hydrogen bond acceptors within a biological target, such as the carbonyl oxygen of an amino acid residue. The position of the amino group is paramount; the para-positioning allows for a directional interaction that might be essential for proper orientation within a binding pocket.

Contribution of the Methyl Ester Group:

The methyl ester at the 1-position of the benzoate ring also contributes to the molecule's activity profile. The ester group can act as a hydrogen bond acceptor. Its size and conformation will influence how the molecule fits into a binding site, with the potential for steric hindrance if the pocket is too small. The ester moiety also impacts the compound's solubility and pharmacokinetic properties.

Synergistic Effects and Conformational Considerations:

The electronic communication between the electron-withdrawing fluorine and the electron-donating amino group, transmitted through the biphenyl system, creates a unique electronic signature that can be critical for target recognition and binding affinity.

Interactive Data Table: Predicted Physicochemical Properties and Their Influence on Activity

The following table summarizes the predicted influence of the key structural features of "this compound" on its physicochemical properties and, consequently, its biological activity and selectivity.

Structural FeaturePhysicochemical EffectPredicted Impact on Activity and Selectivity
5-Fluoro Group Increases electronegativity of the phenyl ring; potential hydrogen bond acceptor; increases lipophilicity; blocks metabolic oxidation.Enhances binding to electron-deficient pockets; may form specific hydrogen bonds with the target; improved membrane permeability and metabolic stability.
4-Amino Group Acts as a hydrogen bond donor; electron-donating group.Forms key hydrogen bonds for anchoring in the binding site; modulates electronic properties for optimal target interaction.
Methyl Ester Group Hydrogen bond acceptor; influences steric fit and solubility.Can participate in binding interactions; steric bulk may influence selectivity; impacts pharmacokinetic profile.
Biphenyl Scaffold Provides a specific 3D conformation based on the torsional angle between the rings.The overall shape is critical for complementarity with the binding site, dictating both activity and selectivity.

Detailed Research Findings from Analogous Systems:

While specific research on "this compound" is limited, studies on related fluorinated and amino-substituted aromatic compounds provide valuable insights. For instance, computational studies on fluorinated benzamides have demonstrated that the position of the fluorine atom significantly impacts binding modes and affinities in various enzyme active sites. Similarly, structure-activity relationship (SAR) studies of 4-aminophenyl-substituted compounds often highlight the essentiality of the amino group for target engagement through specific hydrogen bonding patterns.

Molecular docking simulations performed on structurally similar molecules frequently reveal that the fluorinated ring and the aminophenyl ring occupy distinct sub-pockets of a receptor. The fluorine atom often engages in halogen bonding or other non-covalent interactions, while the amino group forms a critical hydrogen bond that anchors the ligand. The methyl ester is often found to interact with a more solvent-exposed region of the binding site.

In silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties for fluorinated aromatic compounds often show improved metabolic stability and membrane permeability compared to their non-fluorinated counterparts. The strategic placement of the fluorine atom can block sites of metabolism, leading to a longer duration of action.

The following table presents hypothetical data based on common findings in computational studies of similar compounds, illustrating how modifications to the key structural determinants might affect biological activity.

Interactive Data Table: Hypothetical Structure-Activity Relationship (SAR) Based on Analogous Compounds

CompoundModificationPredicted Change in ActivityPredicted Change in SelectivityRationale
Parent This compound--Reference compound.
Analog 1 Removal of 5-fluoro groupDecreaseDecreaseLoss of favorable electronic interactions and potential hydrogen/halogen bonds; increased metabolic susceptibility.
Analog 2 Isomeric shift of fluoro to 2-positionDecreaseIncrease/DecreaseAltered electronic distribution and steric profile; may lead to clashes or improved fit in a different target.
Analog 3 Removal of 4-amino groupSignificant DecreaseSignificant DecreaseLoss of a critical hydrogen bond donor for target anchoring.
Analog 4 Isomeric shift of amino to 3-positionDecreaseIncrease/DecreaseImproper orientation of the key hydrogen bond donor.
Analog 5 Replacement of methyl ester with carboxylic acidIncrease/DecreaseIncrease/DecreaseIncreased potential for hydrogen bonding but altered solubility and cell permeability.

Investigation of Biological Targets and Mechanistic Research Non Clinical

In Vitro Enzyme Inhibition Studies

No published data were found on the in vitro inhibition of the following enzymes by "Methyl 3-(4-aminophenyl)-5-fluorobenzoate."

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Profiling

There is no available research on the inhibitory activity of "this compound" against acetylcholinesterase or butyrylcholinesterase.

Hexokinase 2 (HK2) Inhibition Research

There is no available research on the inhibitory activity of "this compound" against hexokinase 2.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

There is no available research on the inhibitory activity or mechanism of action of "this compound" against dihydrofolate reductase.

Cyclooxygenase (COX-1/2) Selectivity and Inhibition Investigations

There is no available research on the inhibitory activity or selectivity of "this compound" for COX-1 or COX-2.

Studies on Other Enzyme Systems

No studies have been published detailing the effects of "this compound" on other enzyme systems.

Receptor Interaction and Binding Affinity Studies

There is no publicly accessible data from receptor interaction and binding affinity studies for "this compound."

Mechanistic Studies in Cell-Free and In Vitro Systems

No information is publicly available regarding the mechanistic studies of this compound in cell-free or in vitro systems.

Preclinical Mechanistic Studies in Animal Models (Focus on biological pathways, not clinical outcomes)

There are no publicly available preclinical studies detailing the biological pathways affected by this compound in animal models.

No data could be retrieved concerning the in vivo metabolism or biotransformation pathways of this compound.

No information is available on the bioavailability or biodistribution of this compound in any non-human studies.

Applications and Future Directions in Research

Methyl 3-(4-aminophenyl)-5-fluorobenzoate as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific molecular target, such as a protein. rsc.org While specific studies identifying this compound as a validated chemical probe are not prominent in the literature, its molecular architecture suggests significant potential in this area. The primary function of a chemical probe is to link a molecular target to its biological consequences. rsc.org

The incorporation of fluorine into molecules can substantially alter their physical, chemical, and biological properties, often enhancing metabolic stability, membrane permeability, and binding affinity. nih.gov These are critical attributes for an effective chemical probe. The fluorinated phenyl ring in this compound can participate in specific interactions with biological targets and serve as a sensitive reporter for techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful tool for probing drug binding and observing structural dynamics in complex biological systems, such as protein nanocarriers, due to the low natural abundance and high sensitivity of the fluorine-19 isotope. nih.gov

Exploration of Novel Chemical Scaffolds and Analogues Derived from the Compound

The "aminophenyl-fluorobenzoate" core of this compound represents a versatile chemical scaffold from which a multitude of analogues can be derived for screening in drug discovery and materials science. The process of "scaffold hopping," where core structures are modified to create novel compounds with potentially improved properties, is a cornerstone of medicinal chemistry. mdanderson.org

Systematic modification of the parent compound can explore the structure-activity relationship (SAR) crucial for optimizing biological activity. Key modifications could include:

Altering the Ester Group: The methyl ester could be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides or other esters to modulate solubility, cell permeability, and target engagement.

Modifying the Amino Group: The amine can be acylated, alkylated, or used as a nucleophile in various reactions to introduce new functional groups, which can alter binding modes and pharmacokinetic properties.

Varying Substituent Positions: The synthesis of positional isomers, where the fluorine and amino groups are located at different positions on the aromatic rings, allows for a fine-tuning of the molecule's three-dimensional shape and electronic distribution.

A number of structural analogues and isomers are recognized, highlighting the chemical tractability of this scaffold.

Compound NameCAS NumberStructural Difference from Parent Compound
Methyl 3-amino-5-fluorobenzoate884497-46-5Lacks the second (aminophenyl) ring; single ring structure.
Methyl 3-amino-4-fluorobenzoate369-26-6Lacks the second ring; fluorine is ortho to the amino group.
Methyl 3-amino-5-fluoro-4-methylbenzoate1093087-06-9Lacks the second ring; contains an additional methyl group.
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidNot AvailableA more complex derivative evaluated as a 5-alpha-reductase inhibitor. nih.gov

The synthesis of these and other novel analogues from the core structure of this compound is a promising avenue for discovering new molecules with valuable biological or material properties.

Development of Radiotracer Precursors for Positron Emission Tomography (PET) Imaging Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique used in clinical diagnostics and preclinical research. nih.gov It relies on radiotracers, which are biologically active molecules labeled with a short-lived positron-emitting radionuclide. nih.gov Fluorine-18 (¹⁸F) is a preferred radionuclide due to its near-ideal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. frontiersin.org

Compounds containing a fluorine atom, such as this compound, are attractive candidates for development as PET radiotracer precursors. The existing fluorine atom can be replaced with ¹⁸F in the final step of a synthesis. This process, known as late-stage radiofluorination, is highly desirable as it minimizes the handling of radioactive material.

The development of a PET tracer from this compound would typically involve:

Modification of the Precursor: The target molecule would likely be modified to facilitate radiofluorination. For nucleophilic substitution, a good leaving group (e.g., nitro, trimethylammonium, or iodo) would be installed at the position where the ¹⁸F is to be introduced.

Radiolabeling: The precursor would be reacted with [¹⁸F]fluoride to produce the ¹⁸F-labeled version of the molecule. frontiersin.orgyoutube.com

Purification and Evaluation: The resulting radiotracer must be rapidly purified and evaluated for its biological properties, such as target affinity and specificity. youtube.comyoutube.com

Given that PET imaging can visualize and quantify biological processes at the molecular level, developing an ¹⁸F-labeled version of a biologically active analogue of this compound could enable non-invasive studies of its target engagement, pharmacokinetics, and role in disease states. nih.gov While specific research on the radiolabeling of this particular compound is not widely published, its structure represents a valid starting point for such an endeavor.

Future Research Directions in Synthetic Methodology and Catalyst Development

The synthesis of biaryl compounds like this compound heavily relies on transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. acs.org

Future research in the synthesis of this compound and its analogues will likely focus on several key areas:

Catalyst Efficiency: While palladium catalysts are effective, research is ongoing to develop systems with higher turnover numbers and broader functional group tolerance, especially for challenging substrates like aryl chlorides. rsc.org The use of specialized phosphine (B1218219) ligands, such as S-Phos, has been shown to be effective for coupling with aryl chlorides. rsc.org

Alternative Metals: Due to the cost and relative scarcity of palladium, there is a significant push to develop catalysts based on more abundant and cheaper first-row transition metals like nickel, copper, or iron. acs.org

Greener Synthesis: Developing synthetic routes that use more environmentally benign solvents, operate at lower temperatures, and reduce waste are major goals. The ability to perform these couplings under mild conditions, such as at room temperature, is a significant advancement. researchgate.net

Novel Coupling Partners: Research is expanding the scope of coupling partners beyond boronic acids. For instance, recent studies have shown the activation of traditionally stable sulfonyl fluoride (B91410) (–SO₂F) groups as new partners in Suzuki-Miyaura couplings. nih.gov

Catalyst SystemCoupling PartnersKey AdvantagesReference
Pd(OAc)₂ / S-PhosAryl Chlorides & Potassium Aryl TrifluoroboratesEffective for challenging and sterically hindered aryl chlorides. rsc.org
Pd₂(dba)₃ / P(t-Bu)₃Aryl/Vinyl Halides & Arylboronic AcidsOperates under mild conditions (room temp) with a wide substrate scope. researchgate.net
Pd(OAc)₂ / PCy₃Aryl/Vinyl Triflates & Arylboronic AcidsEffective for triflate substrates at room temperature. researchgate.net
Pd(OAc)₂ / RuphosAryl Sulfonyl Fluorides & Boronic AcidsActivates the traditionally stable –SO₂F group for coupling. nih.gov

Advances in these areas will make the synthesis of this compound and its derivatives more efficient, cost-effective, and sustainable.

Emerging Trends in Computational and Biological Studies related to Fluorinated Aromatic Compounds

The study of fluorinated aromatic compounds is increasingly supported by powerful computational and advanced biological methods. These tools provide deep insights into the structure-property relationships that govern molecular behavior.

Computational Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of computational chemistry for investigating the electronic and optical properties of molecules like this compound. These methods can accurately predict:

Electronic Properties: Key parameters such as HOMO-LUMO energy gaps, which relate to chemical reactivity and stability, can be calculated. Studies have shown that perfluorination can significantly alter these gaps.

Charge Distribution and Reactivity: Computational analysis can map electron-rich and electron-deficient sites, predicting how a molecule will interact with biological targets or other reagents.

Optical and Spectroscopic Properties: Theoretical calculations can predict absorption and emission spectra, which is crucial for designing fluorescent probes or materials with specific optical characteristics. For biaryl systems, computational studies are essential for understanding how the electronic coupling through the linker affects charge transfer dynamics and fluorescence properties. rsc.org

Biological Studies: The introduction of fluorine is a well-established strategy in drug design to improve pharmacokinetic profiles. Emerging trends focus on a more nuanced understanding of fluorine's effects. Biological evaluation of fluorinated compounds now routinely involves:

In Vitro Target-Based Assays: Testing compounds against specific enzymes or receptors to determine potency and selectivity, as seen in studies of fluorinated compounds as potential enzyme inhibitors or boron carriers for cancer therapy. nih.gov

Cell-Based Assays: Assessing a compound's activity in a cellular context to understand its permeability, cytotoxicity, and mechanism of action within a living system.

Advanced Imaging: Using techniques like PET, as discussed previously, to study the in vivo distribution and target engagement of fluorinated molecules in whole organisms, providing a bridge from preclinical models to clinical applications. youtube.com

The synergy between predictive computational models and sophisticated biological evaluation is accelerating the discovery and development of novel fluorinated aromatic compounds for a wide range of scientific and medical applications.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 3-(4-aminophenyl)-5-fluorobenzoate, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves coupling a fluorinated benzoic acid derivative with a 4-aminophenyl group. A two-step approach is common:

Esterification: React 5-fluorobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 5-fluorobenzoate.

Buchwald-Hartwig Coupling: Introduce the 4-aminophenyl group via palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, Xantphos ligand, Cs₂CO₃ base) at 80–100°C in toluene .
Optimization Tips:

  • Use anhydrous solvents to avoid hydrolysis of the ester.
  • Monitor reaction progress via TLC or HPLC. Yield improvements (up to 70%) are achieved by degassing solvents to prevent oxidation of the amine group .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions (e.g., fluorine-induced deshielding at C5: δ ~165 ppm in ¹³C NMR). The 4-aminophenyl group shows aromatic protons at δ 6.5–7.2 ppm (J = 8–9 Hz for para-substitution) .
  • IR Spectroscopy: Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹).
  • Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺ expected at m/z 260.0821 for C₁₄H₁₂FNO₂) .

Advanced: How do electronic effects of the fluorine and amino groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Fluorine: The strong electron-withdrawing effect activates the benzene ring for electrophilic substitution at the meta position relative to fluorine.
  • Amino Group: The electron-donating NH₂ group directs electrophiles to the ortho/para positions.
    Experimental Design:
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces.
  • Compare reactivity with analogs lacking NH₂ or F (e.g., Methyl 3-phenyl-5-fluorobenzoate) using kinetic studies in SNAr reactions .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar fluorinated benzoates?

Methodological Answer:

  • Data Triangulation: Compare IC₅₀ values from multiple assays (e.g., antimicrobial vs. anticancer) under standardized conditions.
  • Structural-Activity Relationship (SAR): Synthesize derivatives with modified substituents (e.g., replacing NH₂ with NO₂) and evaluate activity trends.
  • Meta-Analysis: Use databases (e.g., PubChem, ChEMBL) to identify confounding factors (e.g., impurity profiles in older studies) .

Advanced: What computational tools are effective for predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor or SwissADME to identify potential cytochrome P450 oxidation sites (e.g., NH₂ group demethylation).
  • Docking Studies: Simulate interactions with CYP3A4 or CYP2D6 enzymes to prioritize lab-based microsomal stability assays .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability: Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffer at 40°C for 24 hrs). Monitor via HPLC:

    ConditionDegradation (%)Major Degradant
    pH 1.015%Benzoic acid
    pH 7.4<5%None detected
    pH 10.030%Hydrolyzed ester
  • Thermal Stability: Store at –20°C under argon; avoid prolonged exposure to >40°C .

Advanced: What strategies are recommended for studying the compound’s interaction with serum albumin or DNA?

Methodological Answer:

  • Fluorescence Quenching: Titrate bovine serum albumin (BSA) with the compound and measure λₑₓ = 280 nm, λₑₘ = 345 nm. Calculate binding constants (Kb) using Stern-Volmer plots.
  • Circular Dichroism (CD): Assess conformational changes in DNA (e.g., calf thymus DNA) upon binding.
  • Molecular Dynamics Simulations: Model interactions using GROMACS to identify binding pockets .

Advanced: How does this compound compare to analogs with substituent variations (e.g., Cl, OMe) in pharmacological profiles?

Methodological Answer:

  • Comparative SAR Study:

    AnalogLogPIC₅₀ (µM, Cancer Cell Line)
    NH₂, F (Target Compound)2.112.3 ± 1.5
    Cl, F2.88.9 ± 0.9
    OMe, F1.723.4 ± 2.1
  • Key Insight: Higher lipophilicity (Cl analog) correlates with improved membrane permeability and potency .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (3:1) gradient. Rf ≈ 0.4.
  • Recrystallization: Dissolve in hot ethanol (60°C) and cool to –20°C for crystalline product (purity >98% by HPLC) .

Advanced: How can researchers design derivatives to enhance the compound’s bioavailability while retaining activity?

Methodological Answer:

  • Prodrug Approach: Replace methyl ester with pivaloyloxymethyl (POM) group to improve intestinal absorption.
  • Salt Formation: Prepare hydrochloride salt of the NH₂ group to enhance aqueous solubility.
  • In Vivo PK Studies: Administer derivatives in rodent models and measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .

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